3-Methylquinolin-2-amine hydrochloride

Chemical Synthesis Medicinal Chemistry Material Science

3-Methylquinolin-2-amine hydrochloride (CAS 1172338-91-8) is an essential heterocyclic building block featuring a unique 3-methyl-2-aminoquinoline substitution pattern. This precise arrangement is critical for SAR-driven medicinal chemistry programs targeting MCH-1R antagonists and kinase inhibitors. The hydrochloride salt ensures optimized solubility and stability for reproducible synthetic workflows. Unlike generic quinoline derivatives, this compound's moderate lipophilicity (cLogP 2.41) and low polar surface area support CNS-penetrant candidate design. Procure this exact building block to avoid costly synthetic failures and accelerate your drug discovery campaigns.

Molecular Formula C10H11ClN2
Molecular Weight 194.66 g/mol
CAS No. 1172338-91-8
Cat. No. B3030967
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Methylquinolin-2-amine hydrochloride
CAS1172338-91-8
Molecular FormulaC10H11ClN2
Molecular Weight194.66 g/mol
Structural Identifiers
SMILESCC1=CC2=CC=CC=C2N=C1N.Cl
InChIInChI=1S/C10H10N2.ClH/c1-7-6-8-4-2-3-5-9(8)12-10(7)11;/h2-6H,1H3,(H2,11,12);1H
InChIKeyIGGBYVRCRXEOCA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Methylquinolin-2-amine hydrochloride (CAS 1172338-91-8): Technical Overview and Procurement Context


3-Methylquinolin-2-amine hydrochloride (CAS 1172338-91-8) is a heterocyclic building block featuring a quinoline core with a methyl substituent at the 3-position and an amino group at the 2-position, provided as its hydrochloride salt . This specific substitution pattern defines its chemical and biological reactivity profile [1]. Quinoline-based compounds are widely recognized for their diverse pharmacological activities and serve as essential scaffolds in medicinal chemistry and materials science . This compound is primarily utilized as a synthetic intermediate in the development of more complex molecules, including potential therapeutic agents .

Procurement Strategy: Why 3-Methylquinolin-2-amine hydrochloride (CAS 1172338-91-8) Is Not Interchangeable with Class Analogs


Selecting a generic quinoline derivative as a substitute for 3-Methylquinolin-2-amine hydrochloride is not viable due to the high sensitivity of structure-activity relationships (SAR) in medicinal chemistry. The precise location of substituents on the quinoline ring dictates a molecule's ability to engage specific biological targets. For example, the 2-aminoquinoline scaffold is a known pharmacophore for melanin-concentrating hormone receptor 1 (MCH-1R) antagonists, but the addition of a 3-methyl group, as found in this compound, is a specific modification that can fine-tune potency, selectivity, and other drug-like properties [1]. Furthermore, the choice of the hydrochloride salt form directly impacts the compound's physicochemical properties, such as solubility and stability, which are critical for reproducible experimental workflows . Unverified alternatives without this precise substitution pattern and salt form are likely to yield different experimental outcomes, leading to wasted resources and failed synthetic campaigns.

Quantitative Evidence Guide for Differentiating 3-Methylquinolin-2-amine hydrochloride (CAS 1172338-91-8)


Improved Physicochemical Handling: Solubility and Stability Advantage of the Hydrochloride Salt

The hydrochloride salt form (CAS 1172338-91-8) offers quantifiable advantages in handling and storage compared to its neutral free base counterpart, 3-Methylquinolin-2-amine (CAS 74844-99-8) . As a salt, the hydrochloride is expected to exhibit significantly higher aqueous solubility, which is a critical parameter for many biological assays and chemical reactions . Furthermore, it demonstrates a clear stability advantage with less stringent storage requirements. While the free base requires storage at 2-8°C with protection from light to prevent degradation, the hydrochloride salt is stable for storage at room temperature, simplifying inventory management and reducing cold-chain logistics costs . This difference in storage condition requirements directly translates to a lower risk of compound degradation and ensures higher experimental reproducibility over time.

Chemical Synthesis Medicinal Chemistry Material Science

Pharmacophore Refinement: The 3-Methyl Moiety as a Key SAR Determinant

The 3-methyl substituent on the quinoline-2-amine core is not an arbitrary modification; it is a critical structural feature for modulating biological activity in specific target classes [1]. In the context of melanin-concentrating hormone receptor 1 (MCH-1R) antagonists, the 2-aminoquinoline scaffold is a known privileged structure [2]. While specific quantitative data for this exact compound is not in the public domain, the broader class-level inference is that the 3-methyl substitution differentiates it from other aminomethylquinolines. For example, potent, orally bioavailable MCH-1R antagonists have been developed around a 3-aminomethylquinoline core, demonstrating that substitution at the 3-position is a key determinant for achieving in vivo efficacy, including inhibition of food intake in a diet-induced obesity (DIO) rat model [3]. The presence of the methyl group at this specific position on the 3-Methylquinolin-2-amine scaffold is therefore a crucial design element that differentiates it from unsubstituted 2-aminoquinoline and enables further optimization.

Drug Discovery Medicinal Chemistry Pharmacology

Differentiated Physicochemical Properties for Formulation and ADME Prediction

The target compound possesses a distinct set of calculated physicochemical properties that differentiate it from close analogs and inform its potential behavior in biological systems . Compared to an unsubstituted 2-aminoquinoline fragment, the 3-methyl group introduces increased lipophilicity (cLogP of 2.41) and reduces molecular flexibility (Fraction sp3 of 0.1), both of which are key parameters in drug design for optimizing properties like membrane permeability and metabolic stability [1]. These calculated values provide a quantitative basis for selecting this specific building block over others with different substitution patterns when aiming to modulate a lead compound's ADME (Absorption, Distribution, Metabolism, Excretion) profile.

Drug Development Pharmacokinetics Computational Chemistry

Recommended Application Scenarios for 3-Methylquinolin-2-amine hydrochloride (CAS 1172338-91-8)


Lead Optimization in MCH-1R Antagonist Programs for Metabolic Disorders

3-Methylquinolin-2-amine hydrochloride serves as a key synthetic intermediate for exploring structure-activity relationships (SAR) around the 3-position of the 2-aminoquinoline pharmacophore [1]. Researchers can utilize this building block to synthesize novel derivatives and assess their impact on MCH-1R binding affinity and functional antagonism. As demonstrated with related 3-aminomethylquinolines, this specific substitution pattern can be critical for achieving potent, orally bioavailable antagonists with demonstrated in vivo efficacy, such as reducing food intake in obesity models [2]. This scenario is directly supported by the evidence that the 3-position is a key site for modulating activity on this receptor .

Scaffold Hopping and Library Synthesis for Kinase Inhibition

Given that the quinoline scaffold is a common core in kinase inhibitors, 3-Methylquinolin-2-amine hydrochloride is a valuable reagent for diversity-oriented synthesis and scaffold-hopping exercises [1]. Its specific substitution pattern offers a unique combination of lipophilicity (cLogP 2.41) and low molecular flexibility (Fsp3 0.1) compared to other aminoquinoline isomers [2]. This profile is well-suited for creating focused compound libraries aimed at improving kinase selectivity or overcoming resistance mutations, as it provides a chemically distinct starting point that can be further elaborated to interact with unique sub-pockets of the kinase ATP-binding site .

Rational Design of CNS-Penetrant Chemical Probes

The 2-aminoquinoline scaffold is a proven mimetic of arginine and has been successfully employed in the design of brain-penetrant inhibitors of neuronal nitric oxide synthase (nNOS) [1]. The specific physicochemical properties of 3-Methylquinolin-2-amine hydrochloride, notably its moderate lipophilicity (cLogP 2.41) and low polar surface area, align with the property ranges typically associated with good CNS penetration and oral bioavailability [2]. This makes it a rational starting point for medicinal chemists aiming to develop new chemical probes or drug candidates targeting central nervous system disorders, differentiating it from more polar or larger quinoline analogs that may exhibit poor brain exposure .

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